Hydroxyflutamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La hidroxi-flutamida se sintetiza a partir de la flutamida mediante una reacción de hidroxilaciónLa reacción normalmente requiere catalizadores y condiciones específicas para garantizar que la hidroxilación ocurra en la posición deseada de la molécula .

Métodos de Producción Industrial

La producción industrial de hidroxi-flutamida implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye la mezcla de diluyentes farmacéuticamente aceptables con API de flutamida no molida y la molienda del material mezclado hasta que se alcanza el área de superficie específica .

Análisis De Reacciones Químicas

Tipos de Reacciones

La hidroxi-flutamida experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en la molécula.

Sustitución: El grupo trifluorometilo puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y diversos nucleófilos para las reacciones de sustitución .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

Hydroxyflutamide is currently in phase II clinical trials for prostate cancer treatment. Studies have shown that it effectively reduces prostate-specific antigen (PSA) levels and tumor volume in patients undergoing therapy. For instance, a study involving intraprostatic injections of this compound demonstrated significant reductions in PSA levels and prostate volume over a treatment period .

Table 1: Summary of Clinical Trials Involving this compound

| Study ID | Patient Count | Treatment Type | Results |

|---|---|---|---|

| LPC-002 | 24 | Intraprostatic injection | 24.9% reduction in PSA levels |

| LPC-003 | 23 | Modified release formulation | 23% reduction in PSA after 8 weeks |

Pharmacological Insights

This compound's pharmacokinetics involve extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP1A2 . The compound’s bioactivity has been assessed using next-generation risk assessment methodologies to evaluate safety and efficacy, highlighting its relevance in both therapeutic and toxicological contexts .

Emerging Research Directions

Recent studies have begun exploring alternative formulations and delivery methods for this compound:

- Intraprostatic Depot Formulations : These formulations aim to enhance drug localization within the prostate, potentially improving therapeutic outcomes while minimizing systemic side effects. Clinical trials have reported favorable safety profiles and antitumor effects with this method .

- Combination Therapies : this compound is being investigated in combination with other hormonal therapies or cytotoxic agents to overcome resistance mechanisms and enhance treatment efficacy .

Case Studies

Several case studies provide insights into this compound's effectiveness:

- A study involving patients with metastatic prostate cancer who discontinued flutamide showed significant decreases in PSA levels post-treatment withdrawal, suggesting a potential role for this compound in managing hormone-refractory cases .

- Another study evaluated the tolerability of an intraprostatic depot formulation over six months, reporting no significant hormone-related side effects and notable reductions in tumor markers .

Mecanismo De Acción

La hidroxi-flutamida ejerce sus efectos al unirse a los receptores de andrógenos, bloqueando así la acción de los andrógenos como la testosterona y la dihidrotestosterona. Esto evita que estas hormonas estimulen el crecimiento de las células cancerosas de próstata. Los objetivos moleculares incluyen el receptor de andrógenos (AR) y las vías implicadas en la señalización de andrógenos .

Comparación Con Compuestos Similares

Compuestos Similares

Flutamida: El compuesto original de la hidroxi-flutamida, con una menor afinidad por el receptor de andrógenos.

Bicalutamida: Otro AINE con una mayor afinidad de unión y potencia en comparación con la hidroxi-flutamida.

Nilutamida: Similar en estructura y función pero con diferentes propiedades farmacocinéticas.

Unicidad

La hidroxi-flutamida es única debido a su hidroxilación específica, que mejora su afinidad de unión al receptor de andrógenos en comparación con la flutamida. Esto la convierte en un antiandrógeno más potente .

Actividad Biológica

Hydroxyflutamide (HF) is a potent anti-androgenic compound derived from flutamide, primarily used in the treatment of prostate cancer. Its biological activity is characterized by its interaction with androgen receptors (AR), influencing cellular pathways that regulate growth and apoptosis in cancer cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and implications for therapeutic strategies.

This compound acts as a selective antagonist of the androgen receptor, inhibiting the action of androgens like testosterone and dihydrotestosterone. The compound binds to the AR, preventing its activation and subsequent transcription of genes that promote cell proliferation.

- Androgen Receptor Interaction : HF has been shown to induce DNA damage in prostate cancer cells through AR-mediated pathways. This effect is particularly significant as it radiosensitizes these cells, enhancing the efficacy of radiation therapy while simultaneously preventing pro-growth signaling pathways .

- Metabolic Pathways : The metabolism of flutamide to this compound occurs predominantly in the liver via cytochrome P450 enzymes. This metabolic conversion is crucial as HF exhibits greater anti-androgenic activity than its parent compound, flutamide .

- Cellular Effects : Studies indicate that HF can modulate various signaling pathways, including Akt signaling, which is involved in cell survival and apoptosis. By downregulating survival signals through Akt inhibition, HF promotes apoptotic processes in resistant cancer cell lines .

In Vitro Studies

Numerous studies have explored the effects of this compound on various prostate cancer cell lines:

- LNCaP Cells : Research has demonstrated that HF significantly inhibits the viability of LNCaP cells, a common prostate cancer model. It induces apoptosis through intrinsic mitochondrial pathways and activates caspases 3 and 7, leading to programmed cell death .

- Chemoresistant Cell Lines : In chemoresistant prostate cancer models, HF has been shown to influence metabolic adaptations that allow cells to survive under anti-androgen treatment conditions. This includes upregulation of histone deacetylases like Sirt1, which are associated with stem cell-like properties and drug resistance .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Clinical Efficacy : In patients with advanced prostate cancer, this compound has been employed as part of combined androgen blockade therapy. Its use has been associated with improved survival rates compared to monotherapy with other anti-androgens.

- Adverse Effects : While effective, this compound can lead to adverse effects such as liver toxicity and gastrointestinal disturbances. Monitoring liver function during treatment is essential due to these risks.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to flutamide:

| Compound | Mechanism of Action | Biological Activity | Clinical Application |

|---|---|---|---|

| Flutamide | Non-steroidal anti-androgen | Moderate AR antagonism | Prostate cancer treatment |

| This compound | Potent AR antagonist | Stronger anti-androgenic effects; induces apoptosis | Combined androgen blockade therapy |

Propiedades

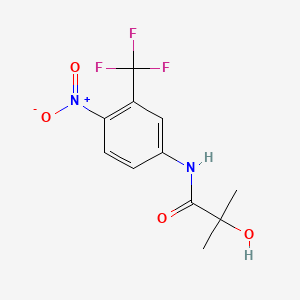

IUPAC Name |

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLFJODEKMJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033562 | |

| Record name | Hydroxyflutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52806-53-8 | |

| Record name | Hydroxyflutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52806-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyflutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052806538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyflutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyflutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYFLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31D90UKP5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.